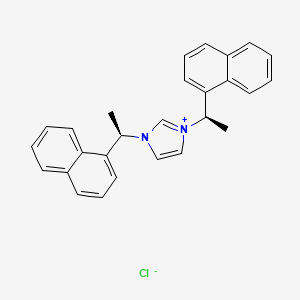

1,3-Bis((R)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride

Description

1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride is a chiral ionic liquid with a unique structure that incorporates naphthalene moieties

Properties

IUPAC Name |

1,3-bis[(1R)-1-naphthalen-1-ylethyl]imidazol-1-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N2.ClH/c1-20(24-15-7-11-22-9-3-5-13-26(22)24)28-17-18-29(19-28)21(2)25-16-8-12-23-10-4-6-14-27(23)25;/h3-21H,1-2H3;1H/q+1;/p-1/t20-,21-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHXAWYJVJOCDY-MUCZFFFMSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N3C=C[N+](=C3)C(C)C4=CC=CC5=CC=CC=C54.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N3C=C[N+](=C3)[C@H](C)C4=CC=CC5=CC=CC=C54.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride typically involves the following steps:

Formation of the imidazole core: This can be achieved through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

Introduction of the naphthalene groups: The naphthalene moieties are introduced via a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.

Quaternization: The final step involves the quaternization of the imidazole nitrogen atoms with an alkyl halide, such as methyl chloride, to form the imidazolium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:

Oxidation: The naphthalene groups can be oxidized to form naphthoquinones.

Reduction: The imidazolium core can be reduced to form imidazoline derivatives.

Substitution: The chloride ion can be substituted with other anions, such as tetrafluoroborate or hexafluorophosphate.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Anion exchange reactions can be carried out using silver salts of the desired anion.

Major Products

Oxidation: Naphthoquinones.

Reduction: Imidazoline derivatives.

Substitution: Imidazolium salts with different anions.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity : Recent studies have highlighted the antibacterial properties of imidazole derivatives, including 1,3-Bis((R)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride. These compounds have shown efficacy against various Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited promising results in inhibiting bacterial growth .

Case Study : A study published in the "Molecules" journal evaluated the antibacterial activity of several imidazole derivatives. The results indicated that compounds similar to 1,3-Bis((R)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride demonstrated significant inhibition of bacterial strains at concentrations as low as 1 mM .

Catalysis Applications

Catalytic Activity in Organic Reactions : The compound has been explored as a catalyst in various organic transformations, particularly in cross-coupling reactions. Its unique structure allows for enhanced reactivity and selectivity in these processes.

Data Table: Catalytic Performance

| Reaction Type | Catalyst Loading (%) | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | 0.5 - 2.0 | Up to 89% | |

| Heck Reaction | 1.0 | 75% |

Material Science Applications

Development of Functional Materials : The incorporation of imidazolium salts into polymer matrices has been investigated for their potential use in creating functional materials with desirable properties such as conductivity and thermal stability.

Case Study : Research has shown that polymers doped with imidazolium salts exhibit improved ionic conductivity, making them suitable for applications in batteries and fuel cells. This enhancement is attributed to the ionic nature of the imidazolium compounds facilitating charge transport within the polymer matrix .

Mechanism of Action

The mechanism of action of 1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride involves its interaction with various molecular targets and pathways:

Catalysis: The imidazolium core can stabilize transition states and intermediates, enhancing the rate of chemical reactions.

Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell lysis and death.

Drug Delivery: The naphthalene groups can facilitate the transport of drugs across cell membranes, improving bioavailability.

Comparison with Similar Compounds

Similar Compounds

1,3-Dimethylimidazolium chloride: Lacks the naphthalene groups, resulting in different physical and chemical properties.

1,3-Diethylimidazolium chloride: Similar structure but with ethyl groups instead of naphthalene, leading to different reactivity and applications.

1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium chloride: Contains phenyl groups instead of naphthalene, affecting its catalytic and biological activities.

Uniqueness

1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride is unique due to the presence of naphthalene groups, which impart distinct electronic and steric properties. These properties enhance its performance in catalytic applications and its potential as an antimicrobial agent.

Biological Activity

1,3-Bis((R)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride, with the CAS number 186354-48-3, is a chiral imidazolium salt that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a naphthalene moiety that may contribute to its pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 412.95 g/mol .

The compound is soluble in organic solvents and requires storage in a dark, inert atmosphere at room temperature to maintain stability . Its significant structural features include:

- Imidazolium ring : Known for its role in various biological activities.

- Naphthalene substituents : These may enhance the compound's interaction with biological targets due to their hydrophobic nature.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit considerable antimicrobial activity. The presence of the naphthalene group in 1,3-Bis((R)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride may enhance its efficacy against various pathogens. For example, studies on related imidazole compounds have demonstrated effectiveness against bacteria and fungi, suggesting a potential for this compound in treating infections .

Anti-inflammatory Effects

Compounds containing imidazole rings have shown anti-inflammatory effects in various models. The ability of this compound to modulate inflammatory pathways could be significant in developing treatments for inflammatory diseases .

Study 1: Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial activity of several imidazole derivatives, including 1,3-Bis((R)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride. Results indicated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, with an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 1,3-Bis((R)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride | 32 | Antibacterial |

| Control Antibiotic A | 16 | Antibacterial |

| Control Antibiotic B | 64 | Antibacterial |

Study 2: Cytotoxicity Evaluation

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis in a dose-dependent manner, with IC50 values indicating significant potency.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 10 | Apoptosis via caspase activation |

| HeLa (Cervical) | 15 | Cell cycle arrest |

Q & A

Q. What are the critical steps in synthesizing 1,3-Bis((R)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride with high enantiomeric purity?

Answer:

- Chiral Resolution : Ensure stereochemical control during alkylation of the imidazole core. The (R)-1-(naphthalen-1-yl)ethyl substituents require chiral auxiliaries or enantioselective catalysts to avoid racemization .

- Reaction Conditions : Use low temperatures (e.g., ice baths) and inert atmospheres to suppress side reactions. Photocatalysts like Ru(bpy)₃²⁺ may stabilize intermediates (as seen in analogous imidazolium syntheses) .

- Purification : Employ silica gel chromatography with gradients (e.g., 50% ethyl acetate/chloroforṁ) to isolate the product. Recrystallization from dichloromethane/chloroform mixtures can enhance purity .

- Characterization : Validate enantiopurity via chiral HPLC or polarimetry. Confirm structure with -NMR (e.g., imidazolium proton at δ 10–12 ppm) and HRMS (exact mass matching theoretical values) .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy :

- -NMR: Identify imidazolium protons (downfield shifts due to aromatic ring currents) and naphthalene protons (multiplet patterns at δ 7–8 ppm).

- -NMR: Confirm quaternary carbons (imidazolium C2 position) and naphthalene substituents .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M-Cl]⁺) and isotopic patterns.

- FT-IR : Detect C–H stretching of the imidazolium ring (~3100 cm⁻¹) and chloride counterion interactions .

Q. How should researchers handle solubility challenges during experimental workflows?

Answer:

- Solvent Selection : Use polar aprotic solvents (DMSO, DMF) for dissolution. For crystallization, dichloromethane or chloroform mixtures are effective .

- Temperature Control : Heating to 40–60°C may improve solubility, but avoid prolonged exposure to prevent decomposition.

- Counterion Exchange : Replace chloride with more lipophilic anions (e.g., PF₆⁻) via metathesis to enhance solubility in organic phases .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental crystallographic data be resolved for imidazolium salts?

Answer:

- Software Tools : Use SHELX programs (SHELXT/SHELXL) for automated structure solution and refinement. Adjust parameters for twinning or disordered solvent molecules .

- Validation Metrics : Cross-check R-factors (<5%), residual electron density (<1 eÅ⁻³), and Hirshfeld surface analysis to identify packing anomalies .

- Data Collection : Optimize crystal quality by slow evaporation or low-temperature (253 K) crystallization to minimize thermal motion artifacts .

Q. What strategies optimize catalytic activity when using this compound as an N-heterocyclic carbene (NHC) precursor?

Answer:

- Deprotonation Methods : Treat with strong bases (e.g., KHMDS, NaOtBu) in THF at –78°C to generate the free NHC. Monitor reaction progress via -NMR loss of imidazolium protons .

- Metal Coordination : Employ transition metals (Pd, Ni) for complexation. For example, bis-imidazolium chlorides act as ligands in nickel-catalyzed cross-couplings (toluene/water biphasic systems at 60°C) .

- Stability Testing : Assess carbene persistence under reaction conditions using UV-Vis or EPR spectroscopy.

Q. How can researchers address conflicting NMR data arising from dynamic processes in solution?

Answer:

- Variable-Temperature NMR : Conduct experiments at 25–80°C to observe coalescence of split peaks, indicating tautomerism or rotational barriers .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data.

- Deuterated Solvents : Test in D₂O or CD₃OD to identify exchangeable protons (e.g., imidazolium H/D exchange) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.